1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone
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Overview
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound that has captured the attention of the scientific community due to its unique structure and diverse applications. The compound contains both a chlorinated dihydrothieno[3,2-c]pyridine and a 4-fluorophenyl thioethanone moiety, making it a subject of interest for its potential pharmacological and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone involves multiple steps:
Starting Materials: : The synthesis typically starts from commercially available intermediates such as 2-chloro-6,7-dihydrothieno[3,2-c]pyridine and 4-fluorophenyl thiol.
Reaction Steps
Formation of the thienopyridine core: : The core can be synthesized through a cyclization reaction involving a 2-chloropyridine derivative and an appropriate sulfur donor.
Thioether Formation: : This step involves reacting the 4-fluorophenyl thiol with a suitable leaving group on the ethanone moiety to form the thioether linkage.
Conditions: : Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and the presence of base catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions for maximum yield and purity. Continuous flow reactors and automated synthesis setups are employed to maintain consistency and efficiency. Industrial methods also focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone undergoes various chemical reactions:
Oxidation: : Can lead to the formation of sulfoxides and sulfones.
Reduction: : Can reduce the ketone group to an alcohol.
Substitution: : The chlorine atom can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Involves reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Sulfoxides: and sulfones : From oxidation.
Alcohols: : From reduction of the ethanone moiety.
Substituted Products: : Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its unique structure.
Industry: : Used in materials science for developing advanced materials with specific properties.
Mechanism of Action
The compound’s effects are primarily due to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thus interfering with their normal function. This inhibition can result in various biological effects depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)propanone: : A structural analogue with a propanone group.
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-chlorophenyl)thio)ethanone: : Substituting the fluorine with chlorine.
Uniqueness
What sets 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone apart is its combination of a chlorinated dihydrothienopyridine core with a 4-fluorophenylthio group, offering distinct reactivity and biological activity compared to its analogues.
Conclusion
This compound stands out in the realm of synthetic organic compounds due to its versatile applications and unique properties
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS2/c16-14-7-10-8-18(6-5-13(10)21-14)15(19)9-20-12-3-1-11(17)2-4-12/h1-4,7H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICRCRWNYQOCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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